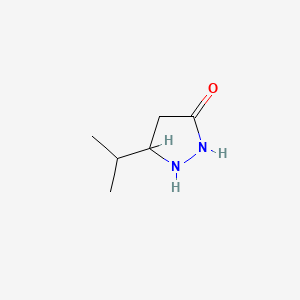
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride, also known as TDFAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to activate certain signaling pathways involved in cell survival.
Biochemical and Physiological Effects
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to increase levels of serotonin and dopamine in the brain, leading to improved mood and reduced anxiety. In cancer research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In cardiovascular disease research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride in various research applications.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride. In neuroscience, further studies could investigate the potential of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride as a treatment for other mood and anxiety disorders, as well as its effects on other neurotransmitter systems in the brain. In cancer research, more research is needed to fully understand the mechanisms of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride's anti-tumor properties and to develop more effective treatment strategies. In cardiovascular disease research, additional studies could investigate the potential of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride as a treatment for other types of cardiac injury, as well as its effects on other physiological systems in the body.
Conclusion
In conclusion, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is a promising compound with potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride and to develop more effective treatment strategies.
Métodos De Síntesis
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride can be synthesized through a multi-step process involving the reaction of 2,3,6,7-Tetrahydrobenzodifuran-4-carboxylic acid with thionyl chloride, followed by the reaction with ethylenediamine and hydrochloric acid. The resulting product is 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride hydrochloride, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has shown promise as a potential treatment for depression and anxiety disorders. In cancer research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been studied for its anti-tumor properties and ability to induce apoptosis in cancer cells. In cardiovascular disease research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been investigated for its potential to protect against ischemia-reperfusion injury.
Propiedades
IUPAC Name |
4-(1-benzofuran-4-yl)-N-ethyl-2,3,6,7-tetrahydro-1-benzofuran-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c1-2-19-18-11-15-13(6-4-8-17(15)21-18)12-5-3-7-16-14(12)9-10-20-16;/h3,5-7,9-10,18-19H,2,4,8,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJYOKIQUZMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2=C(O1)CCC=C2C3=C4C=COC4=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-cyanoethyl)amino]benzoate](/img/structure/B573285.png)




